![molecular formula C22H25N3O3S2 B2374545 ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946236-64-2](/img/structure/B2374545.png)
ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Benzo[d]thiazol-2-yl is a part of a class of compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thieno[2,3-c]pyridine is a type of compound that contains a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom).
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with other compounds to yield various derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . For example, the melting point, yield, and spectral data can be obtained .Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated various methodologies for synthesizing ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives. For example, Mohamed (2014, 2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This research contributes to the understanding of the compound's reactivity and potential for further chemical modifications (Mohamed, 2014) (Mohamed, 2021).
Medicinal Chemistry Applications
A significant area of interest is the application of these compounds in developing new pharmaceuticals. Jeankumar et al. (2013) synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated them as inhibitors against Mycobacterium tuberculosis, showing promising results for certain derivatives (Jeankumar et al., 2013).
Material Science and Photophysical Properties
Research by Pazdera et al. (1997) on the synthesis, isomerization, and structure elucidation of ethyl 2–(3–acylselenoureido)thiophene–3–carboxylates and their benzoanalogues sheds light on the photophysical properties of these compounds, which could be relevant for material science applications (Pazdera et al., 1997).
Antimicrobial Activity
The exploration of antimicrobial properties is another vital area of application. For instance, Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives and evaluated them for antibacterial, antioxidant, and antitubercular activities, demonstrating the potential of these compounds in antimicrobial drug development (Bhoi et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been reported to have significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Mode of Action
Benzothiazole derivatives are known to inhibit the cyclo-oxygenase (cox) pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins . By inhibiting these pathways, the compound may reduce inflammation and pain.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the production of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given the reported anti-inflammatory and analgesic activities of similar benzothiazole derivatives . Some benzothiazole derivatives have also demonstrated cytotoxic activity on human tumor cell lines, suggesting potential antitumor effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-5-28-21(27)25-11-10-13-16(12-25)30-19(24-20(26)22(2,3)4)17(13)18-23-14-8-6-7-9-15(14)29-18/h6-9H,5,10-12H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMOQUPKPSXON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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